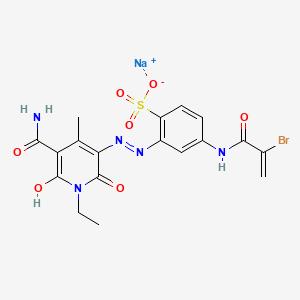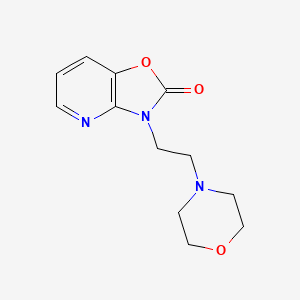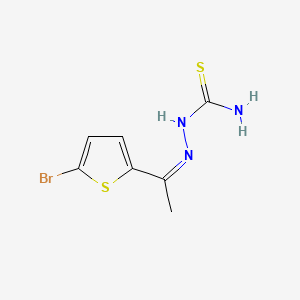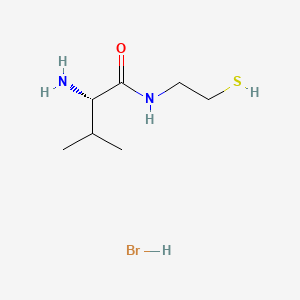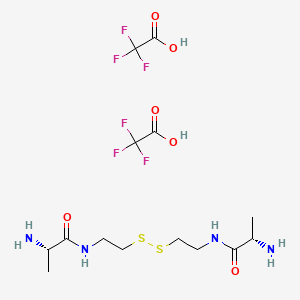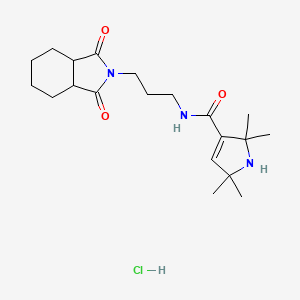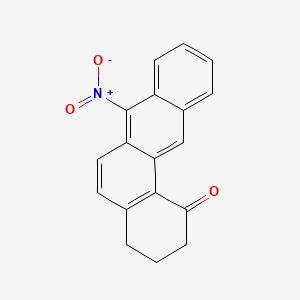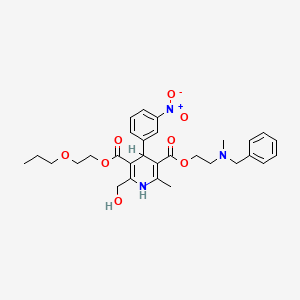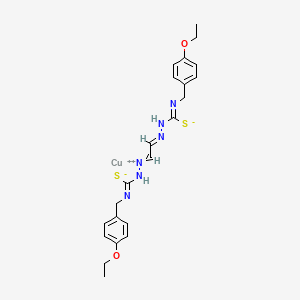
(2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid: is an organophosphorus compound characterized by the presence of both amino and phosphonic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid typically involves the reaction of amino acids with phosphonic acid derivatives. One common method is the reaction of 2-amino-1-oxopropylamine with ethyl phosphonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, altering the compound’s properties.
Substitution: The amino and phosphonic acid groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can have different chemical and biological properties .
Applications De Recherche Scientifique
Chemistry: In chemistry, (2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for bioactive molecules. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including as an antiviral or anticancer agent. Its ability to inhibit specific enzymes and pathways is of particular interest in drug development.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals, including corrosion inhibitors and flame retardants. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of (2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. This interaction is often mediated by the amino and phosphonic acid groups, which can form strong bonds with the target molecules .
Comparaison Avec Des Composés Similaires
Aminophosphonic acids: These compounds share the phosphonic acid group and have similar reactivity and applications.
Hydroxyphosphonic acids: These compounds have a hydroxyl group instead of an amino group, leading to different chemical properties and applications.
Uniqueness: (2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid is unique due to its combination of amino and phosphonic acid groups, which confer distinct reactivity and biological activity. This dual functionality allows for a wide range of applications that are not possible with other similar compounds .
Propriétés
Numéro CAS |
109371-13-3 |
|---|---|
Formule moléculaire |
C5H13N2O4P |
Poids moléculaire |
196.14 g/mol |
Nom IUPAC |
2-(2-aminopropanoylamino)ethylphosphonic acid |
InChI |
InChI=1S/C5H13N2O4P/c1-4(6)5(8)7-2-3-12(9,10)11/h4H,2-3,6H2,1H3,(H,7,8)(H2,9,10,11) |
Clé InChI |
NUWKXSPWLLPBOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCCP(=O)(O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


